molecular formula C16H14N6O B11430282 N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine

N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B11430282
M. Wt: 306.32 g/mol
InChI Key: UXBXMOMGSZDIQB-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a quinoxaline core, with a methoxyphenyl and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole ring.

    Reduction: Reduction reactions can target the quinoxaline core or the substituents.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the tetrazole and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, disrupting cellular processes and leading to its biological effects. Molecular docking studies have shown that it can strongly bind to proteins such as the epidermal growth factor receptor (EGFR), suggesting its potential as a targeted therapeutic agent .

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
  • N-(4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
  • N-(2-methoxy-4-nitrophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Comparison: Compared to these similar compounds, N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE exhibits unique properties due to the presence of both methoxy and methyl groups. These substituents can influence its chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications .

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C16H14N6O/c1-10-7-8-11-13(9-10)22-16(19-20-21-22)15(17-11)18-12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,17,18)

InChI Key

UXBXMOMGSZDIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NN=NN23)NC4=CC=CC=C4OC

Origin of Product

United States

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